(1-Benzyl-piperidin-2-ylmethyl)-methyl-amine
Overview
Description
(1-Benzyl-piperidin-2-ylmethyl)-methyl-amine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom, and they are widely used in the pharmaceutical industry due to their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-piperidin-2-ylmethyl)-methyl-amine typically involves the following steps:
Benzyl Protection: : The starting material, piperidine, is first protected by benzylating the nitrogen atom to form benzylpiperidine.
Alkylation: : The benzylpiperidine is then alkylated using an appropriate alkyl halide to introduce the 2-ylmethyl group.
Amination: : Finally, the resulting compound is subjected to amination to introduce the methylamine group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
(1-Benzyl-piperidin-2-ylmethyl)-methyl-amine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce any functional groups present.
Substitution: : Nucleophilic substitution reactions can occur at the benzyl or piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are used.
Substitution: : Nucleophiles like halides or amines can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Piperidin-2-one derivatives.
Reduction: : Reduced piperidine derivatives.
Substitution: : Substituted benzyl or piperidine derivatives.
Scientific Research Applications
(1-Benzyl-piperidin-2-ylmethyl)-methyl-amine: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound can be used in biological studies to understand the interaction of piperidine derivatives with various biological targets.
Medicine: : It has potential therapeutic applications, including anti-inflammatory, analgesic, and antipsychotic properties.
Industry: : It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which (1-Benzyl-piperidin-2-ylmethyl)-methyl-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
(1-Benzyl-piperidin-2-ylmethyl)-methyl-amine: is compared with other similar compounds to highlight its uniqueness:
Piperidine: : The parent compound without any substituents.
N-Benzylpiperidine: : Similar to the target compound but without the methylamine group.
Piperidin-2-one: : An oxidized derivative of piperidine.
Each of these compounds has distinct properties and applications, making This compound
Properties
IUPAC Name |
1-(1-benzylpiperidin-2-yl)-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-11-14-9-5-6-10-16(14)12-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJZRIGOKXUQEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCN1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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